Cryo-EM Structural Binding Mode: Lingdolinurad IC₅₀ 70 nM vs. Benzbromarone 425 nM in URAT1-EM with Unique Dual Hydrogen Bond Interactions
In a direct head-to-head cryo-EM structural pharmacology study, lingdolinurad (LIN) demonstrated an IC₅₀ of 70 nM against URAT1-EM, making it 6-fold more potent than benzbromarone (BEN, IC₅₀ = 425 nM) in the identical assay system [1]. Verinurad showed an IC₅₀ of 150 nM in the same system [1]. Critically, lingdolinurad's binding pose is rotated 180° parallel to the membrane plane relative to benzbromarone, with two unique hydrogen bond interactions—between the imidazole ring nitrogen and Ser35, and between the hydroxy benzonitrile group and Arg477—that are entirely absent in the benzbromarone–URAT1 complex [1]. Structure-guided mutagenesis confirmed the functional significance: the S35N mutation reduced lingdolinurad's inhibitory potency by 39-fold, while F365Y caused a 26-fold decrease; mutation M214A reduced potency by 13-fold and F360Y by 113-fold [1]. These residue-level determinants are not conserved in organic anion transporters (OATs), providing a structural rationale for lingdolinurad's selectivity profile distinct from less selective uricosurics such as lesinurad [2].
| Evidence Dimension | URAT1 inhibitory potency (IC₅₀) in humanized rat URAT1-EM construct |
|---|---|
| Target Compound Data | Lingdolinurad (LIN): IC₅₀ = 70 nM in URAT1-EM; unique hydrogen bonds with Ser35 (S35N mutation reduces potency 39-fold) and Arg477; 180° rotated binding pose relative to BEN |
| Comparator Or Baseline | Benzbromarone (BEN): IC₅₀ = 425 nM in URAT1-EM (6-fold less potent); Verinurad (VER): IC₅₀ = 150 nM in URAT1-EM (2.1-fold less potent than LIN) |
| Quantified Difference | Lingdolinurad is 6.1-fold more potent than benzbromarone and 2.1-fold more potent than verinurad in the same URAT1-EM assay |
| Conditions | Cryo-EM single-particle analysis of URAT1-EM construct at 3.2–3.5 Å resolution; inhibition assay in URAT1-EM expressing cells |
Why This Matters
The unique dual hydrogen bond interactions (Ser35 and Arg477) and 180° rotated binding pose relative to benzbromarone provide a patent-distinct structural mechanism that cannot be replicated by generic URAT1 inhibitors, directly translating into 6-fold higher potency at the target site.
- [1] Fan J, et al. Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au. 2025;5(3):1308-1319. doi:10.1021/jacsau.4c01188 View Source
- [2] Taniguchi T, et al. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor. J Pharmacol Exp Ther. 2019;371(1):162-170. doi:10.1124/jpet.119.259341 View Source
